molecular formula C20H21N3O2S B1456590 N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine CAS No. 646459-39-4

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine

Cat. No. B1456590
CAS RN: 646459-39-4
M. Wt: 367.5 g/mol
InChI Key: MVGZGZDEQNNYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine, also known as MMPP, is a synthetic compound that is widely used in scientific research. It is a powerful tool for investigating the biochemical and physiological effects of a wide range of compounds and drugs. MMPP is a relatively new compound, having only been synthesized in the last decade, but it has already been used in a variety of research applications.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its structure, containing multiple reactive sites, makes it a versatile precursor for constructing complex organic molecules. For example, it can be used in the synthesis of imidazo-[1,2-a]-pyridine derivatives, which have potential applications as hypnotic and anxiolytic drugs .

Fluorescence Studies

Due to its structural features, this compound may be used as a fluorescence probe in biochemical studies. Compounds with similar structures have been employed to study membrane fluidity and protein interactions within cellular environments .

Antibacterial Agents

The bipyridine moiety present in the compound is structurally similar to other molecules that have shown antibacterial activity. It could be utilized in the development of new antibacterial agents, particularly against strains resistant to current treatments .

DNA Interaction Studies

Compounds with similar structural frameworks have been used to investigate DNA interactions, such as DNA photocleavage activity. This compound could be explored for its potential to act as a DNA intercalator or groove binder, which is valuable in understanding genetic regulation and mutation processes .

Pharmacological Research

Given the structural similarity to compounds that interact with central and peripheral benzodiazepine receptors, this compound could be a starting point for the development of new pharmacological agents targeting these receptors .

properties

IUPAC Name

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-5-6-16(12-21-14)20-19(11-17(13-22-20)23(2)3)15-7-9-18(10-8-15)26(4,24)25/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZGZDEQNNYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30801946
Record name 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30801946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

646459-39-4
Record name 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30801946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Reactant of Route 4
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.